molecular formula C17H13F6NO3 B6065671 N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide

N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B6065671
M. Wt: 393.28 g/mol
InChI Key: FWWUWAZTVNYUKS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of both methoxy and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 2,5-dimethoxyaniline with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters, is crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-3-trifluoromethylbenzamide
  • N-(2,5-dimethoxyphenyl)-4-trifluoromethylbenzamide
  • 3-(difluoromethoxy)-N-(2,5-dimethoxyphenyl)benzamide

Uniqueness

N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and lipophilicity. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation, setting it apart from similar compounds with only one trifluoromethyl group.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NO3/c1-26-12-3-4-14(27-2)13(8-12)24-15(25)9-5-10(16(18,19)20)7-11(6-9)17(21,22)23/h3-8H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWUWAZTVNYUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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